Chlorosulfonyl isocyanate

Übersicht

Beschreibung

Chlorosulfonyl isocyanate reacts with hydrocarbon alkenes via stepwise dipolar pathway to give N-chlorosulfonyl-β -lactams.

Wissenschaftliche Forschungsanwendungen

Synthesis of Regioselective Nitrile Precursors : Chlorosulfonyl isocyanate can efficiently synthesize regioselective nitrile precursors from silylated hydrocarbons with allylic, propargylic, or acetylenic groups (Déléris, Dunogues, & Calas, 1976).

Preparation of Bioactive Products : It is a versatile reagent with excellent reactivity for preparing bioactive products containing the sulfamoyl moiety in various compounds (Chemam et al., 2022).

Production of Nylon-3 Materials : this compound enables the production of nylon-3 materials by generating beta-lactams with protected polar substituents (Lee, Stahl, & Gellman, 2008).

Synthesis of Pyrrole-3-Carbonitrile : It can selectively synthesize pyrrole-3-carbonitrile and its 1-methyl homologue by reacting with pyrroles with electron-withdrawing groups in the 2-position (Loader & Anderson, 1981).

Allylic Amination of Cyclic Allylic Ethers : this compound is used in allylic amination of cyclic allylic ethers, providing access to biologically active compounds (Lee et al., 2011).

Creation of Seven-Membered Heterocycles : It synthesizes a new family of seven-membered heterocycles with catechols, showing potential in organic synthesis (Hedayatullah & Brault, 1981).

Formation of Ylidenesulfamoyl Chloride : A new addition reaction of this compound to a carbonyl group forms ylidenesulfamoyl chloride (Köse et al., 2019).

Synthesis of Constrained Enantiomeric β-Amino Acid Derivatives : It is used for regio- and stereoselective synthesis of these derivatives (Szakonyi et al., 2008).

Reactions with Electron-Rich Alkenes : this compound reacts with electron-rich alkenes via a Single Electron Transfer pathway to produce 1,4-diradical intermediates, while less reactive alkenes follow a concerted pathway (Shellhamer et al., 2020).

Synthesis of Oncostatic Compounds : this compound-derived chloroethylsulfonylureas and 2-chloroethoxysulfonylureas show promising oncostatic properties (Dewynter et al., 1991).

Wirkmechanismus

Target of Action

Chlorosulfonyl isocyanate (CSI) is a highly reactive compound used in organic synthesis . It has two electrophilic sites, the carbon of the isocyanate moiety and the sulfur atom bound to a strongly electronegative chlorine atom . These sites are the primary targets for nucleophilic attacks, making CSI a versatile reagent for various chemical reactions .

Mode of Action

CSI’s mode of action is primarily due to its strong electrophilicity . It reacts with compounds having various functional groups . For instance, it reacts with amines to form sulfamoylurea derivatives , with alcohols to yield carbamates , and with carboxylic acids and their acid chlorides to form nitriles . The reaction mechanism involves the nucleophilic attack at the carbon or sulfur atom of CSI .

Biochemical Pathways

CSI is involved in several biochemical pathways. It undergoes a [2+2] cycloaddition with alkenes to form β-lactams . It also reacts with alkynes to produce 1,2,3-oxathiazine-2,2-dioxide-6-chlorides . Another significant pathway is the conversion of primary alcohols to carbamates .

Result of Action

The result of CSI’s action depends on the type of reaction it undergoes. For instance, when it reacts with amines, it forms sulfamoylurea derivatives, which have good antibacterial properties . When CSI reacts with alcohols, it yields carbamates, which have a wide range of applications in organic synthesis, the paint industry, agriculture, and pharmaceuticals .

Action Environment

CSI is a highly reactive and corrosive compound. It fumes in moist air and reacts violently with water . Therefore, the use of CSI in chemical synthesis requires relatively inert solvents such as chlorocarbons, acetonitrile, and ethers . It’s also thermally stable up to 300°C , suggesting that it can be used in a variety of environmental conditions.

Safety and Hazards

Zukünftige Richtungen

CSI is a versatile reagent and displays excellent reactivity versus compounds with different functional groups . It is synthetically versatile and has been used in the preparation of amides, lactams, and triazocinones . It has also been used in the synthesis and biochemical characterization of a new class of membrane-associated glycosyltransferase inhibitors .

Biochemische Analyse

Biochemical Properties

Chlorosulfonyl isocyanate is widely used as a reagent in sulfonylation and carbamoylation reactions . It reacts with hydrocarbon alkenes via a stepwise dipolar pathway to give N-chlorosulfonyl-β-lactams

Molecular Mechanism

This compound has two electrophilic sites, the carbon and the S (VI) center . It has been employed for the preparation of β-lactams . Alkenes undergo a [2+2]-cycloaddition to give the sulfonamide . The SO2Cl group can be removed simply by hydrolysis, leaving the secondary amide .

Dosage Effects in Animal Models

Given its toxic and corrosive nature , it’s likely that high doses could have adverse effects.

Eigenschaften

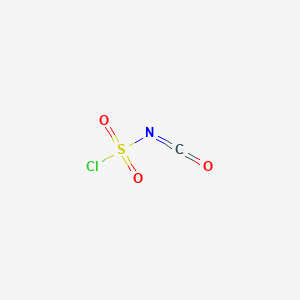

IUPAC Name |

N-(oxomethylidene)sulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CClNO3S/c2-7(5,6)3-1-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJWRGBVPUUDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NS(=O)(=O)Cl)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClSO2NCO, CClNO3S | |

| Record name | Chlorosulfonyl isocyanate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chlorosulfonyl_isocyanate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061585 | |

| Record name | Sulfuryl chloride isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189-71-5 | |

| Record name | Chlorosulfonyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Chlorosulfonyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuryl chloride isocyanate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuryl chloride isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorosulphonyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFURYL CHLORIDE ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2903Y990SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does chlorosulfonyl isocyanate react with epoxides?

A1: this compound reacts with epoxides to yield a mixture of 1,3-dioxolan-2-ones (cyclic carbonates) and oxazolidinones. [, , ] The reaction proceeds through an asynchronous concerted mechanism, where the C-O bond formation with the isocyanate group and the ring opening of the epoxide occur in a single step, but not simultaneously. [, ] This reaction provides a convenient one-pot synthesis of these valuable heterocyclic compounds. [, , ]

Q2: Can you elaborate on the regioselectivity observed in CSI reactions?

A2: The regioselectivity of this compound additions can vary depending on the substrate. For instance, additions to benzonorbornadienes afford both syn and anti β-lactam isomers, suggesting a mechanism involving a benzonorbornadiene-CSI π-complex rather than a direct carbenium ion formation. [] Conversely, reactions with N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes display regiospecificity, yielding novel 2,4-diaza-3-oxo-bicyclo[4.2.0]oct-7-enes. []

Q3: How does CSI react with allylic silanes?

A3: this compound reacts with allylic silanes in a [3+2] annulation reaction to provide β-silyl-γ-lactams. [] This reaction has been successfully employed in the synthesis of natural products, including a formal synthesis of (+/-)-peduncularine. [] This method offers a valuable alternative to traditional [2+2] cycloadditions for constructing γ-lactams. []

Q4: What is the molecular formula and molecular weight of this compound?

A4: The molecular formula for this compound is ClSO2NCO, and its molecular weight is 141.53 g/mol.

Q5: How is this compound used in material science?

A6: this compound can be used to modify polymers, such as polystyrene-polyisoprene-polystyrene (SIS) block copolymers, for the preparation of cation-exchange membranes. [] The reaction occurs at the olefinic double bonds of polyisoprene, introducing sulfonate and carbamoyl groups, which impart ion-exchange properties to the membrane. [] These membranes have potential applications in water purification and desalination processes like hyperfiltration. []

Q6: Have computational methods been employed to study CSI reactivity?

A8: Yes, density functional theory (DFT) calculations have been crucial in elucidating the mechanism of this compound reactions. Specifically, DFT studies at the M06-2X/6-31+G(d,p) level of theory supported the asynchronous concerted pathway for the reaction of CSI with epoxides. [, ] These calculations provided insights into the transition state structures and energy barriers involved, enhancing our understanding of these reactions.

Q7: Are there any established structure-activity relationships for this compound derivatives?

A9: Research shows that modifying this compound can lead to compounds with diverse biological activities. For example, (aminosulfonyl)ureas synthesized from CSI demonstrate potent in vitro inhibition of acyl-CoA:cholesterol O-acyltransferase, a key enzyme in cholesterol biosynthesis. [] This finding highlights the potential of CSI-derived compounds as leads for developing novel therapeutic agents. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propyl] 4-methylbenzenesulfonate](/img/structure/B42081.png)

![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propanal](/img/structure/B42086.png)

![(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester](/img/structure/B42105.png)